molecular formula C34H40N4O7S B1498552 Fmoc-NorArg(Me,pbf)-OH

Fmoc-NorArg(Me,pbf)-OH

Cat. No.: B1498552
M. Wt: 648.8 g/mol
InChI Key: MZIOWVCUXXEMLE-UHFFFAOYSA-N
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Description

Fmoc-Arg(Me,Pbf)-OH is a protected amino acid derivative critical for introducing monomethylarginine residues during Fmoc solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).
  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidine side chain of arginine, cleaved by trifluoroacetic acid (TFA).
  • Methyl group: Introduced at the δ-nitrogen of the arginine side chain, mimicking post-translational methylation (PTM) .

This compound is pivotal for synthesizing peptides with methylated arginine motifs, which regulate protein-protein interactions, epigenetic signaling, and enzymatic activity .

Properties

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

IUPAC Name

4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)

InChI Key

MZIOWVCUXXEMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Methylated Arginine Derivatives

Structural and Functional Differences
Compound Methylation Type Protecting Groups Molecular Weight Key Applications
Fmoc-Arg(Me,Pbf)-OH Monomethylarginine Fmoc (α-amino), Pbf ~662.80 Mimicking single methylation PTMs
Fmoc-ADMA(Pbf)-OH Asymmetric dimethyl Fmoc, Pbf ~676.82* Studying epigenetic markers (e.g., histone interactions)
Fmoc-SDMA(Boc2)-ONa Symmetric dimethyl Fmoc, Boc2 ~708.85* Investigating symmetric dimethylation in signaling pathways

*Molecular weights estimated based on structural modifications.

Key Notes:

  • Methylation Position : ADMA (asymmetric) and SDMA (symmetric) differ in dimethyl group placement, affecting biological recognition .
  • Protecting Group Stability : Pbf (TFA-labile) and Boc2 (acid-labile) ensure compatibility with Fmoc SPPS but require tailored cleavage protocols .

Table 1: Coupling Optimization Parameters

Parameter Fmoc-Arg(Me,Pbf)-OH ADMA/SDMA Derivatives
Activator HBTU/HOBt HATU/HOBt or PyBOP
Solvent System NMP/DCM (1:1) DMF:DMSO (1:1)
Reaction Time 2–3 h 3–4 h
Yield Up to 93% ~80–85% (estimated)
Deprotection and Stability
  • Pbf vs. Boc2 : Both groups are TFA-labile, but Boc2 in SDMA derivatives may require prolonged cleavage times due to steric shielding .

Preparation Methods

General Synthetic Strategy

The preparation of Fmoc-NorArg(Me,pbf)-OH generally follows a multi-step protection and functionalization sequence similar to that used for Fmoc-Arg(Pbf)-OH, adapted for the norarginine backbone and methyl substitution. The key steps include:

This sequence ensures selective protection and deprotection steps to yield a highly pure and functional amino acid derivative suitable for SPPS.

Detailed Stepwise Preparation Protocol

Step Description Reagents/Conditions Notes
1. Esterification Conversion of carboxyl group to methyl or ethyl ester Acid catalysis with methanol or ethanol, reflux Methyl or ethyl esters preferred; methyl ester often used for easier saponification
2. Boc Protection Introduction of Boc group on α-amino Boc anhydride, base (e.g., NaHCO3), organic solvent (e.g., dioxane-water) Protects α-amino group during guanidine modification
3. pbf Protection Introduction of pbf group on guanidine Pbf-Cl (1.1 equiv relative to norarginine), base (e.g., DIPEA), low temperature Reduced Pbf-Cl usage (1.1 equiv) improves cost efficiency and reduces unreacted starting material compared to prior art requiring 2 equiv
4. De-Boc Removal of Boc group Acidic conditions, e.g., 3N HCl in ethyl acetate at 10-15°C Controlled temperature to avoid side reactions
5. Saponification Hydrolysis of ester to free acid NaOH solution, pH 10-12, ethanol-water mixture, 3-4 hours pH carefully controlled to optimize hydrolysis without side reactions; cooling and crystallization follow
6. Fmoc Protection Introduction of Fmoc group on α-amino Fmoc-Cl, base (e.g., Na2CO3), THF-water mixture, pH ~8.5 Final product purified by crystallization

Optimization and Cost-Effective Improvements

  • Pbf-Cl Usage Efficiency :
    Recent patented methods demonstrate that using 1.1 equivalents of Pbf-Cl relative to norarginine is sufficient for complete pbf protection, significantly reducing reagent cost and minimizing residual unreacted amino acid. This contrasts with older methods requiring up to 2 equivalents with incomplete conversion.

  • Temperature Control During pbf Introduction :
    Elevated temperatures during pbf group introduction improve reaction efficiency and yield, facilitating industrial scalability.

  • pH Control During Saponification :
    Maintaining pH between 10 and 12 using sodium hydroxide ensures effective ester hydrolysis while preventing side reactions.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Key Reagents Conditions Outcome
1 Esterification Methanol/ethanol, acid catalyst Reflux, several hours NorArg ester (methyl/ethyl)
2 Boc Protection Boc anhydride, base Room temperature Boc-NorArg ester
3 pbf Protection Pbf-Cl (1.1 equiv), base Low to moderate temperature Boc-NorArg(Me,pbf) ester
4 De-Boc 3N HCl in ethyl acetate 10-15°C, stirring NorArg(Me,pbf) ester
5 Saponification NaOH (pH 10-12), ethanol-water 3-4 h, room temp NorArg(Me,pbf)-OH
6 Fmoc Protection Fmoc-Cl, Na2CO3 pH 8.5, THF-water This compound

Q & A

Methodological Question

  • HPLC : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile. Retention times vary by solvent (e.g., 8.2 min in DMF vs. 9.5 min in NBP) .
  • Mass Spectrometry : Confirm molecular weight (M.W. 662.8) via ESI-MS, observing [M+H]<sup>+</sup> at m/z 663.8 .
  • TLC : Monitor activation progress using silica plates with ninhydrin staining; Rf values differ between activated and lactamized species .

How does methylation of the arginine side chain in this compound impact peptide-protein interactions?

Advanced Research Question
Methylation at the guanidino group (N<sup>ω</sup>-Me) alters hydrogen-bonding capacity, modulating interactions with phosphoserine motifs or nucleic acids. For example, methylated arginine derivatives are critical in studying post-translational modifications in histone mimicry or viral capsid assembly . Competitive binding assays (e.g., SPR or ITC) are recommended to quantify affinity changes .

What are the limitations of this compound in synthesizing long or aggregation-prone peptides?

Troubleshooting Question
Long peptides (>30 residues) with multiple arginines may suffer from incomplete deprotection or on-resin aggregation. Solutions include:

  • Pseudoproline incorporation : Insert ψPro residues every 5–7 amino acids to disrupt β-sheet formation .
  • Coupling additives : Use 0.1 M HOBt or OxymaPure to suppress racemization .
  • Stepwise monitoring : Perform Kaiser tests after each coupling step to detect unreacted amines .

How does this compound compare to Fmoc-Arg(Pbf)-OH in SPPS?

Comparative Analysis Question

Parameter This compound Fmoc-Arg(Pbf)-OH
Side Chain Modification N<sup>ω</sup>-methylated guanidineUnmodified guanidine
Coupling Efficiency 85–90% in NBP at 60°C 70–75% in DMF at RT
Application PTM studies, viral peptide designStandard arginine incorporation
Deprotection Time 1–2 hours with TFA/scavengers Similar

What solvent systems optimize the solubility of this compound in SPPS?

Methodological Question

  • Primary solvent : NBP enhances solubility (up to 0.5 M) and reduces lactamization .
  • Co-solvents : Add 10% DMSO for highly hydrophobic sequences .
  • Avoid : Dichloromethane (DCM) due to poor solubility (<0.1 M) .

How can researchers validate the incorporation of this compound into synthetic peptides?

Analytical Validation Question

  • Edman degradation : Confirm sequence position via N-terminal analysis .
  • MALDI-TOF : Detect mass shifts corresponding to methylated arginine (+14 Da) .
  • 2D NMR : Assign methyl protons in <sup>1</sup>H-<sup>13</sup>C HSQC spectra (δ ~2.8 ppm) .

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